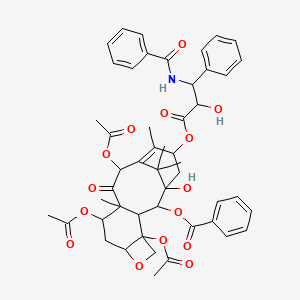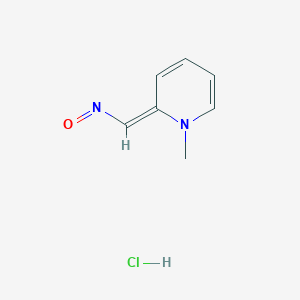
(2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinealdoxime methochloride, also known as pralidoxime chloride, is a chemical compound with the molecular formula C7H9N2O·Cl. It is a member of the oxime family and is primarily known for its role as an antidote to organophosphate poisoning. This compound is a reactivator of acetylcholinesterase, an enzyme that is inhibited by organophosphates, which are commonly found in pesticides and nerve agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pyridinealdoxime methochloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-pyridinealdoxime methochloride involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridinealdoxime methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-Pyridinealdoxime methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It serves as a tool to study enzyme kinetics and the mechanisms of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-pyridinealdoxime methochloride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Organophosphates inhibit this enzyme by phosphorylating its active site. 2-Pyridinealdoxime methochloride binds to the anionic site of the enzyme and displaces the phosphate group, thereby regenerating the active enzyme. This process restores the normal function of acetylcholinesterase and alleviates the toxic effects of organophosphate poisoning .
Comparación Con Compuestos Similares
2-Pyridinealdoxime methiodide: Similar in structure but contains an iodide ion instead of chloride.
Pralidoxime iodide: Another oxime compound used as an antidote for organophosphate poisoning.
Obidoxime: A bis-pyridinium oxime with similar reactivating properties
Uniqueness: 2-Pyridinealdoxime methochloride is unique due to its high efficacy in reactivating acetylcholinesterase and its widespread use in medical treatments for organophosphate poisoning. Its ability to penetrate tissues and reach the site of action quickly makes it a preferred choice among oxime compounds .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H/b7-6+; |
Clave InChI |
HIGSLXSBYYMVKI-UHDJGPCESA-N |
SMILES isomérico |
CN\1C=CC=C/C1=C\N=O.Cl |
SMILES canónico |
CN1C=CC=CC1=CN=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


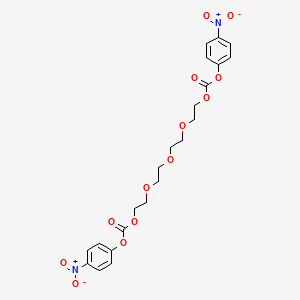

![(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
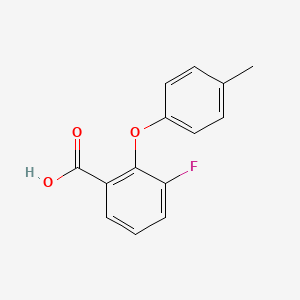

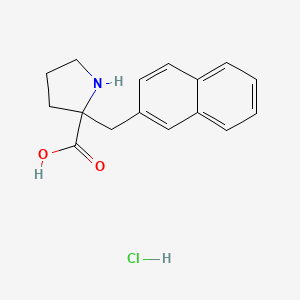
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)

![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)
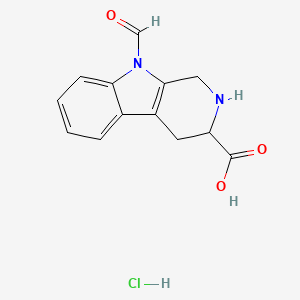
![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)

